Cas no 1188123-06-9 (Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate)

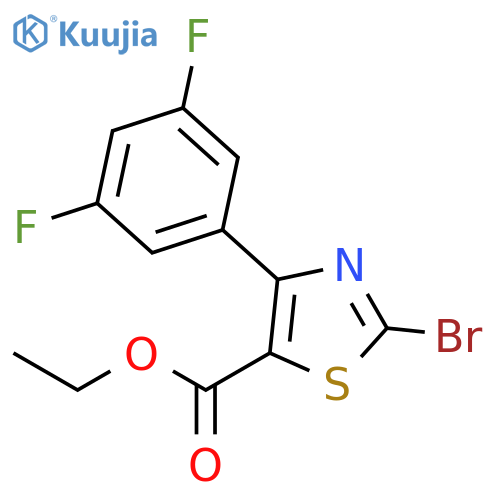

1188123-06-9 structure

商品名:Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

- Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate

- 2-Bromo-4-(3,5-difluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester

- AK-88220

- ANW-67448

- CTK8C1914

- KB-252582

- 1188123-06-9

- DTXSID70694657

- Ethyl2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate

- DB-342926

- ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate

- 5-Thiazolecarboxylic acid, 2-broMo-4-(3,5-difluorophenyl)-, ethyl ester

-

- MDL: MFCD11221014

- インチ: InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3

- InChIKey: SLSWPHIDZMRDBP-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C2=CC(=CC(=C2)F)F)N=C(Br)S1

計算された属性

- せいみつぶんしりょう: 346.94272g/mol

- どういたいしつりょう: 346.94272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759643-1g |

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |

1188123-06-9 | 95+% | 1g |

¥3066.00 | 2024-08-09 | |

| TRC | E075515-50mg |

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |

1188123-06-9 | 50mg |

$ 305.00 | 2022-06-05 | ||

| Chemenu | CM189266-1g |

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |

1188123-06-9 | 95% | 1g |

$430 | 2021-08-05 | |

| Alichem | A059003887-1g |

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |

1188123-06-9 | 95% | 1g |

$400.00 | 2023-09-04 | |

| TRC | E075515-100mg |

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |

1188123-06-9 | 100mg |

$ 505.00 | 2022-06-05 | ||

| Chemenu | CM189266-1g |

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate |

1188123-06-9 | 95% | 1g |

$398 | 2023-02-18 | |

| Ambeed | A663295-1g |

Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate |

1188123-06-9 | 95+% | 1g |

$365.0 | 2024-04-25 |

Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1188123-06-9 (Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1188123-06-9)Ethyl 2-bromo-4-(3,5-difluorophenyl)-thiazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):328.0